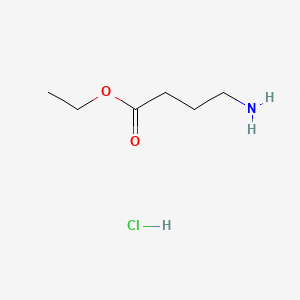

4-Aminobutyrate ethyl hydrochloride

Descripción

The exact mass of the compound Ethyl 4-aminobutyrate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 4-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-9-6(8)4-3-5-7;/h2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVQSUBJMYZELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00989144 | |

| Record name | Ethyl 4-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00989144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6937-16-2 | |

| Record name | Butanoic acid, 4-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6937-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6937-16-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00989144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobutyrate ethyl hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Esterification of a Key Neurotransmitter

An In-Depth Technical Guide to the Chemical and Physical Properties of γ-Aminobutyric Acid Ethyl Ester Hydrochloride

This guide provides a comprehensive overview of the chemical and physical properties of γ-aminobutyric acid ethyl ester hydrochloride (GABA ethyl ester HCl). It is intended for researchers, scientists, and drug development professionals who are working with or exploring the applications of this compound. This document synthesizes technical data with practical insights to facilitate its use in a laboratory and developmental setting.

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability. However, its therapeutic application is limited by its poor ability to cross the blood-brain barrier (BBB) due to its zwitterionic nature at physiological pH.[1] The esterification of GABA to form its ethyl ester is a strategic prodrug approach to enhance its lipophilicity.[2] This modification transiently masks the polar carboxyl group, facilitating greater permeability across the BBB.[2] Once in the central nervous system, it is anticipated that endogenous esterases hydrolyze the ester, releasing the active GABA molecule. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more suitable for formulation and handling.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of GABA ethyl ester HCl is fundamental for its application in research and drug development. These properties influence its solubility, stability, absorption, and distribution.

Structure and Nomenclature

-

Chemical Name: ethyl 4-aminobutanoate hydrochloride[1]

-

Synonyms: 4-Aminobutyric acid ethyl ester hydrochloride, H-GABA-OEt·HCl[1]

-

CAS Number: 6937-16-2[3]

-

Molecular Formula: C₆H₁₄ClNO₂[3]

-

Molecular Weight: 167.63 g/mol [3]

Physicochemical Data

The key physicochemical properties of GABA ethyl ester HCl are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 89-91 °C | [5] |

| Solubility | Soluble in methanol.[4] Also reported to be soluble in water and DMSO.[6] | [4][6] |

| Hygroscopicity | Reported to be hygroscopic. | [5] |

| pKa | Data not available for the hydrochloride salt. The basic pKa of the free ester (ethyl 4-aminobutanoate) is reported as 9.7. | |

| LogP | Calculated LogP for the hydrochloride salt is 1.79070. | [3] |

Further quantitative solubility studies in pharmaceutically relevant solvents such as water, ethanol, and phosphate-buffered saline are recommended for formulation development.

Synthesis and Purification

The synthesis of GABA ethyl ester HCl is typically achieved through the Fischer esterification of γ-aminobutyric acid. This classic method involves reacting GABA with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride.

Synthetic Workflow Diagram

Caption: Synthesis workflow for GABA ethyl ester HCl via Fischer esterification.

Step-by-Step Synthesis Protocol

This protocol is adapted from a similar procedure for the synthesis of methyl 4-aminobutanoate hydrochloride.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend γ-aminobutyric acid in absolute ethanol.

-

Acid Catalyst Addition: Cool the mixture in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the suspension, or add a solution of HCl in ethanol, with stirring. The reaction is exothermic.

-

Reflux: After the addition of HCl, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Work-up: Cool the reaction mixture to room temperature and then evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final crystalline product.

-

Drying: Dry the purified GABA ethyl ester HCl under vacuum to remove any residual solvent.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and quality of GABA ethyl ester HCl.

Spectroscopic Analysis

-

¹H NMR (300 MHz, MeOD):

-

δ 4.14 (quartet, 2H, J = 7.2 Hz, -OCH₂CH₃)

-

δ 3.03 (triplet, 2H, J = 7.2 Hz, -CH₂NH₃⁺)

-

δ 2.50 (triplet, 2H, J = 7.2 Hz, -CH₂COO-)

-

δ 1.99 (quintet, 2H, J = 7.5 Hz, -CH₂CH₂CH₂-)

-

δ 1.25 (triplet, 3H, J = 7.2 Hz, -OCH₂CH₃)[5]

-

-

¹³C NMR (75 MHz, MeOD):

-

δ 174.0 (C=O)

-

δ 61.7 (-OCH₂)

-

δ 40.1 (-CH₂NH₃⁺)

-

δ 31.8 (-CH₂COO-)

-

δ 23.7 (-CH₂CH₂CH₂-)

-

δ 14.5 (-CH₃)[5]

-

The FTIR spectrum of GABA ethyl ester HCl would be expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching (of the ammonium group): Broad band around 3000 cm⁻¹

-

C-H stretching (aliphatic): Around 2850-2960 cm⁻¹

-

C=O stretching (ester): Strong absorption around 1730 cm⁻¹

-

N-H bending (of the ammonium group): Around 1500-1600 cm⁻¹

-

C-O stretching (ester): Around 1150-1250 cm⁻¹

An actual FTIR spectrum can be accessed through the PubChem database for detailed analysis.[1]

-

CI+: m/z 132.10 ([M+H]⁺, corresponding to the free base)[5]

-

The mass spectrum would show the molecular ion of the free base, as the HCl salt would dissociate in the ion source.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of GABA ethyl ester HCl and for monitoring its stability.

Caption: General workflow for HPLC purity analysis of GABA ethyl ester HCl.

A direct HPLC method without derivatization is preferable for routine analysis. The following is a recommended starting point for method development:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be acidic) and an organic modifier like acetonitrile or methanol. An acidic mobile phase will ensure the amine is protonated and improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Low UV wavelength, such as 210 nm, as the molecule lacks a strong chromophore.[8]

-

Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Stability and Storage

GABA ethyl ester HCl is reported to be hygroscopic, meaning it can absorb moisture from the atmosphere.[5] Therefore, appropriate storage conditions are crucial to maintain its integrity.

Storage Recommendations

-

Temperature: Store at room temperature.[5]

-

Atmosphere: Keep in a dark place, sealed in a dry environment.[4] Use of a desiccator is recommended.

-

Container: Store in a tightly closed container.

Stability Testing Protocol

A formal stability study should be conducted according to ICH guidelines to establish a re-test period or shelf life.[9]

-

Batches: Use at least three primary batches for the study.

-

Container Closure System: The packaging used for the stability study should be the same as the proposed commercial packaging.

-

Storage Conditions:

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Tests: The stability-indicating analytical methods should be used to test for:

-

Appearance

-

Assay (purity)

-

Degradation products

-

Water content (especially given its hygroscopic nature)

-

Conclusion

GABA ethyl ester hydrochloride is a valuable prodrug of GABA with enhanced lipophilicity, offering potential for improved central nervous system delivery. This guide has provided a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and stability considerations. Adherence to the described protocols and recommendations will ensure the quality and integrity of this compound in research and development settings. Further investigation into quantitative solubility and hygroscopicity is recommended for advanced formulation activities.

References

- 1. 4-Aminobutyrate ethyl hydrochloride | C6H14ClNO2 | CID 12649661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. Ethyl 4-Aminobutyrate Hydrochloride | 6937-16-2 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ema.europa.eu [ema.europa.eu]

Synthesis and purification of ethyl 4-aminobutanoate hydrochloride.

An In-Depth Technical Guide to the Synthesis and Purification of Ethyl 4-Aminobutanoate Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl 4-aminobutanoate hydrochloride, the ethyl ester hydrochloride salt of γ-aminobutyric acid (GABA), serves as a valuable building block in organic and medicinal chemistry.[1][2] Its bifunctional nature, possessing both a primary amine and an ester, makes it a versatile precursor for the synthesis of a wide range of compounds, including pharmaceuticals like matrix metalloproteinase (MMP) inhibitors.[1] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of ethyl 4-aminobutanoate hydrochloride. We will delve into the mechanistic underpinnings of the chosen synthetic route, explain the rationale behind each procedural step, and offer a self-validating protocol for achieving high purity and yield.

Introduction: Strategic Importance and Selection of Synthetic Pathway

The synthesis of amino acid esters is a fundamental transformation in peptide chemistry and drug development. Ethyl 4-aminobutanoate hydrochloride is particularly significant due to its relationship with GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system.[3] While several synthetic routes exist, the direct Fischer esterification of 4-aminobutanoic acid (GABA) with ethanol, catalyzed by an acid, is the most common and atom-economical approach.[4][5]

This guide will focus on a robust variation of the Fischer esterification, utilizing thionyl chloride (SOCl₂) in ethanol. This choice is deliberate and grounded in practical experience for three key reasons:

-

In Situ Catalyst Generation: Thionyl chloride reacts exothermically with the ethanol solvent to generate anhydrous hydrogen chloride (HCl) gas directly within the reaction mixture.[6] This method avoids the technical challenges and safety hazards associated with handling and bubbling corrosive HCl gas.[7]

-

Driving Equilibrium: The Fischer esterification is an equilibrium-limited reaction.[8][9] The reaction of SOCl₂ with ethanol also produces sulfur dioxide (SO₂) and HCl, but crucially, SOCl₂ is also a powerful dehydrating agent that reacts with the water byproduct of the esterification.[10] By removing water, Le Châtelier's principle dictates that the equilibrium is driven decisively towards the formation of the ester product, thereby maximizing the yield.[8]

-

Concurrent Salt Formation: The acidic conditions generated by the HCl protonate the primary amine of the GABA molecule. This has the dual benefit of (a) protecting the amine from participating in unwanted side reactions and (b) directly yielding the desired hydrochloride salt, simplifying the final product isolation.

Overall Experimental Workflow

The process can be logically segmented into four distinct stages: Synthesis, Workup, Purification, and Analysis. Each stage is designed to ensure the integrity of the final product.

Caption: Overall workflow for the synthesis and purification of ethyl 4-aminobutanoate hydrochloride.

Detailed Synthesis Protocol

This protocol is based on the principles of Fischer esterification, optimized for safety, efficiency, and yield.

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Aminobutanoic Acid (GABA) | 103.12 | 20.64 g | 0.20 | Starting material. Must be dry. |

| Absolute Ethanol (200 proof) | 46.07 | 200 mL | - | Serves as both reactant and solvent. Must be anhydrous. |

| Thionyl Chloride (SOCl₂) | 118.97 | 17.5 mL (28.8 g) | 0.24 | Added dropwise. Highly corrosive and moisture-sensitive. |

| Diethyl Ether / Ethyl Acetate | - | As needed | - | For precipitation and recrystallization. |

Equipment: 500 mL round-bottom flask, reflux condenser with drying tube (CaCl₂), magnetic stirrer, heating mantle, dropping funnel, ice bath, rotary evaporator, Büchner funnel, vacuum flask.

Step-by-Step Procedure

CAUTION: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride is highly toxic and corrosive, and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.

-

Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobutanoic acid (20.64 g, 0.2 mol).

-

Solvent Addition: Add absolute ethanol (200 mL) to the flask. Stir the mixture to create a suspension.

-

Cooling: Place the flask in an ice-water bath and cool the suspension to 0-5 °C with continuous stirring.

-

Reagent Addition: Fill a dropping funnel with thionyl chloride (17.5 mL, 0.24 mol). Add the SOCl₂ dropwise to the cold, stirring suspension over a period of 45-60 minutes. Maintain the internal temperature below 10 °C.

-

Expert Insight: The slow, cold addition is critical. The reaction between SOCl₂ and ethanol is highly exothermic. Uncontrolled addition can lead to a dangerous runaway reaction and excessive formation of side products. The GABA will slowly dissolve as the HCl generated protonates the amine and the esterification begins.

-

-

Reflux: After the addition is complete, remove the ice bath. Attach a reflux condenser fitted with a calcium chloride drying tube. Heat the reaction mixture to a gentle reflux (approx. 78 °C) using a heating mantle and stir for 3-4 hours.

-

Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired (e.g., using a mobile phase of Dichloromethane:Methanol 9:1). The disappearance of the GABA spot (visualized with ninhydrin) indicates reaction completion.

-

-

Workup - Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the ethanol and any excess SOCl₂ using a rotary evaporator. This will typically yield a viscous oil or a semi-solid crude product.

-

Workup - Precipitation: To the crude residue, add 100 mL of cold diethyl ether (or ethyl acetate) and triturate (scrape and stir) vigorously with a spatula. The crude product will precipitate as a white solid.

-

Causality Explanation: The hydrochloride salt product is insoluble in non-polar solvents like diethyl ether, while many organic impurities and any unreacted starting ester (in its free base form) are more soluble. This step provides an initial, effective purification.

-

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two small portions (25 mL each) of cold diethyl ether to remove residual impurities.

-

Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight. A typical crude yield is 85-95%.

Mechanism of Synthesis: The Fischer Esterification

The reaction proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism.[4][8][11] The use of thionyl chloride introduces the catalytic HCl in situ.

Caption: Simplified mechanism of the acid-catalyzed Fischer Esterification.

Purification by Recrystallization

While the initial product is often of good quality, recrystallization is essential to achieve high purity suitable for research and development applications. The key to successful recrystallization is selecting a solvent system in which the compound is soluble when hot but sparingly soluble when cold.[12]

Recrystallization Protocol

-

Solvent Selection: A mixed solvent system of ethanol and ethyl acetate is highly effective. Ethanol is a good solvent, while ethyl acetate is a poorer solvent in which the product is less soluble.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This should be done on a hot plate with stirring.

-

Induce Crystallization: Remove the flask from the heat. Slowly add ethyl acetate dropwise to the hot solution until it just begins to turn cloudy (the cloud point). If too much is added, add a few drops of hot ethanol to redissolve the precipitate.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry to a constant weight in a vacuum oven. The expected recovery is typically 70-85%.

Product Characterization and Quality Control

The identity and purity of the final product must be confirmed through analytical methods.

Physical Properties

| Property | Expected Value | Source(s) |

| Appearance | White to off-white crystalline solid | [13][14] |

| Molecular Formula | C₆H₁₄ClNO₂ | [15] |

| Molecular Weight | 167.63 g/mol | |

| Melting Point | 88-91 °C | [13][16] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural confirmation.[15][17] Spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

| ¹H NMR (Proton NMR) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-a | ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| H-b | ~3.00 | Triplet (t) | 2H | -CH₂ -NH₃⁺ |

| H-c | ~2.50 | Triplet (t) | 2H | -CH₂ -COO- |

| H-d | ~1.95 | Quintet (p) | 2H | -CH₂-CH₂ -CH₂- |

| H-e | ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ¹³C NMR (Carbon NMR) | Chemical Shift (ppm) | Assignment |

| C=O | ~173.0 | Ester Carbonyl |

| -O-CH₂- | ~61.5 | Ethoxy Methylene |

| -CH₂-NH₃⁺ | ~39.0 | Carbon α to Amine |

| -CH₂-COO- | ~30.5 | Carbon α to Carbonyl |

| -CH₂-CH₂-CH₂- | ~22.0 | Central Methylene |

| -CH₃ | ~14.0 | Ethoxy Methyl |

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument used.[15][18]

Conclusion

The synthesis of ethyl 4-aminobutanoate hydrochloride via an in-situ acid-catalyzed Fischer esterification using thionyl chloride and ethanol is a reliable, high-yielding, and scalable method. The protocol presented in this guide, from reaction execution to purification and analysis, constitutes a self-validating system. By understanding the causality behind each step—the dual role of thionyl chloride, the principles of equilibrium, and the logic of recrystallization—researchers can confidently produce this important chemical intermediate to a high degree of purity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ethyl 4-aminobutanoate hydrochloride | Elex Biotech LLC [elexbiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Ethyl 4-Aminobutyrate Hydrochloride | 6937-16-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 14. Page loading... [wap.guidechem.com]

- 15. 4-Aminobutyrate ethyl hydrochloride | C6H14ClNO2 | CID 12649661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Ethyl 4-Aminobutyrate Hydrochloride | 6937-16-2 [chemicalbook.com]

- 17. echemi.com [echemi.com]

- 18. Ethyl 4-Aminobutyrate Hydrochloride(6937-16-2) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide on the Solubility and Stability of 4-Aminobutyrate Ethyl Hydrochloride for Researchers and Drug Development Professionals

Foreword: Understanding the Critical Role of Physicochemical Characterization in Drug Development

In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's physicochemical properties is paramount. These fundamental characteristics, primarily solubility and stability, are the bedrock upon which successful formulation, efficacy, and safety are built. This guide provides an in-depth exploration of the solubility and stability of 4-Aminobutyrate Ethyl Hydrochloride (also known as ethyl 4-aminobutanoate hydrochloride), a compound of significant interest. As a derivative of γ-aminobutyric acid (GABA), an inhibitory neurotransmitter, its potential therapeutic applications are vast.[1] This document is designed not merely as a set of protocols, but as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and ensuring the integrity of the data generated.

The Compound in Focus: this compound

This compound is the ethyl ester of GABA, presented as a hydrochloride salt.[2] This salt form generally enhances the compound's stability and aqueous solubility compared to its freebase form. Its structure, featuring an ester functional group, immediately signals a potential susceptibility to hydrolysis, a key consideration for both its formulation and its journey through the physiological environment.

Chemical Structure:

-

IUPAC Name: ethyl 4-aminobutanoate;hydrochloride[2]

-

Molecular Formula: C₆H₁₄ClNO₂[2]

-

Molecular Weight: 167.63 g/mol [2]

-

Appearance: White to almost white crystalline powder.[3]

Deciphering Solubility: A Cornerstone of Bioavailability

The solubility of an active pharmaceutical ingredient (API) dictates its dissolution rate and, consequently, its absorption and bioavailability. For this compound, understanding its solubility in various media is crucial for developing viable formulations, from oral dosage forms to parenteral solutions.

Theoretical Considerations for Solubility

As a hydrochloride salt, this compound is expected to be ionizable and exhibit good solubility in polar protic solvents like water, methanol, and ethanol. Its solubility in less polar organic solvents will likely be more limited. The pH of the aqueous medium will be a critical determinant of its solubility due to the presence of the primary amine group.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[4] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a thermodynamically accurate solubility value.

Protocol for Equilibrium Solubility Determination:

-

Preparation of Solvents: Prepare a range of pharmaceutically relevant solvents. For aqueous solubility, this should include purified water and buffered solutions at various pH levels (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[5] For non-aqueous solubility, consider solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure that the solution becomes saturated.

-

Equilibration: Agitate the samples at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[5][6] Periodic sampling and analysis can confirm when the concentration of the dissolved compound plateaus.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a suitable, non-adsorptive filter (e.g., a 0.45 µm PTFE filter).

-

Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity.

Table 1: Anticipated Solubility Profile of this compound

| Solvent/Medium | Expected Solubility | Rationale |

| Water | High | As a hydrochloride salt, it is expected to be freely soluble in water. |

| Methanol | Soluble | A polar protic solvent capable of hydrogen bonding.[3] |

| Ethanol | Soluble | Another polar protic solvent, though slightly less polar than methanol. |

| DMSO | Soluble | A polar aprotic solvent with strong solvating power. |

| Dichloromethane | Sparingly Soluble | A non-polar organic solvent, less likely to effectively solvate the ionic compound. |

| pH 1.2 Buffer (e.g., 0.1 N HCl) | High | The amine group will be fully protonated, enhancing solubility. |

| pH 6.8 Buffer (e.g., Phosphate) | Moderate to High | The compound will still be predominantly in its protonated, soluble form. |

Unraveling Stability: Ensuring Product Quality and Safety

Stability testing is a critical component of drug development, providing the necessary data to establish a re-test period for the drug substance and a shelf-life for the drug product.[7] For this compound, the primary degradation pathway of concern is the hydrolysis of the ester linkage.

The Chemistry of Degradation: Hydrolysis of the Ester

Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases. The degradation of this compound would yield 4-aminobutyric acid (GABA) and ethanol.

Forced Degradation (Stress Testing): A Predictive Tool

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish degradation pathways.[8][9][10] These studies are essential for developing and validating stability-indicating analytical methods.

Workflow for Forced Degradation Studies:

Caption: Forced degradation workflow for this compound.

Protocol for Forced Degradation Studies:

-

Acid and Base Hydrolysis: Treat separate solutions of the compound with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at room temperature and under elevated temperature (e.g., 60°C) for a defined period.[11]

-

Oxidative Degradation: Expose a solution of the compound to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.[12]

-

Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C) for an extended period.

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.[7]

-

Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as HPLC, to quantify the parent compound and detect any degradation products.

Long-Term and Accelerated Stability Studies (ICH Guidelines)

Formal stability studies are conducted under specific temperature and humidity conditions as defined by the International Council for Harmonisation (ICH).[13] These studies provide the data necessary to establish the re-test period or shelf life.

Table 2: ICH Stability Storage Conditions

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Protocol for ICH Stability Studies:

-

Batch Selection: Use at least three primary batches of this compound for the study.[7][14]

-

Container Closure System: Store the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

-

Testing Frequency: For long-term studies, test the samples every 3 months for the first year, every 6 months for the second year, and annually thereafter.[14] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[14]

-

Analytical Testing: At each time point, test the samples for key quality attributes, including appearance, assay of the active substance, and levels of degradation products, using a validated stability-indicating method.

The Analytical Backbone: Stability-Indicating HPLC Method

A robust, validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Logical Flow for Developing a Stability-Indicating HPLC Method:

Caption: HPLC method development workflow.

Key Considerations for HPLC Method Development:

-

Column Selection: A C18 column is a common starting point for reversed-phase chromatography.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection is suitable if the compound has a chromophore. If not, other detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) may be necessary.

-

Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Conclusion: A Pathway to Informed Drug Development

The comprehensive characterization of this compound's solubility and stability is not merely a regulatory requirement; it is a fundamental scientific endeavor that informs every stage of the drug development process. By employing robust methodologies such as the shake-flask method for solubility and ICH-compliant stability studies, researchers can generate the high-quality data needed to design effective and safe pharmaceutical products. The insights gained from these studies will guide formulation strategies, define appropriate storage conditions, and ultimately contribute to the successful clinical translation of this promising compound.

References

- 1. Ethyl 4-Aminobutyrate Hydrochloride | 6937-16-2 [chemicalbook.com]

- 2. This compound | C6H14ClNO2 | CID 12649661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. who.int [who.int]

- 6. enamine.net [enamine.net]

- 7. snscourseware.org [snscourseware.org]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. scispace.com [scispace.com]

- 11. japsonline.com [japsonline.com]

- 12. ajrconline.org [ajrconline.org]

- 13. scribd.com [scribd.com]

- 14. database.ich.org [database.ich.org]

An In-Depth Technical Guide to 4-Aminobutyrate Ethyl Hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Aminobutyrate Ethyl Hydrochloride, also known as ethyl 4-aminobutanoate hydrochloride or GABA ethyl ester hydrochloride. We will delve into its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, and key applications in research and pharmaceutical development. This document is intended to serve as a practical resource for scientists engaged in neuroscience research, medicinal chemistry, and drug discovery.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the ethyl ester of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The addition of the ethyl ester group significantly alters the physicochemical properties of the parent GABA molecule, most notably its lipophilicity, which has profound implications for its biological applications.

The molecular formula for this compound is C₆H₁₄ClNO₂.[1][2] Its structure consists of a four-carbon chain with an amino group at one end (position 4) and an ethyl ester at the other. The hydrochloride salt is formed by the protonation of the primary amine, rendering the molecule more stable and water-soluble as a white crystalline solid.[1]

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 4-aminobutanoate;hydrochloride | [1] |

| Synonyms | Ethyl 4-aminobutanoate hydrochloride, 4-Aminobutyric acid ethyl ester hydrochloride, H-GABA-OEt·HCl | [2] |

| CAS Number | 6937-16-2 | [1] |

| Molecular Formula | C₆H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 167.63 g/mol | |

| Appearance | White to off-white solid, powder, or crystals | [1] |

| Melting Point | 89-91 °C | |

| Solubility | Soluble in water and methanol | [1] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the Fischer-Speier esterification of 4-aminobutyric acid (GABA).[3][4] This acid-catalyzed reaction involves treating the carboxylic acid (GABA) with an excess of alcohol (ethanol) in the presence of a strong acid catalyst.

Fischer-Speier Esterification: Mechanism and Protocol

The Fischer esterification is a reversible reaction. To drive the equilibrium towards the formation of the ester, an excess of the alcohol is used, and the water generated during the reaction is often removed.[5][6]

The mechanism proceeds as follows:

-

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by the alcohol (ethanol) on the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water as a leaving group, forming a protonated ester.

-

Deprotonation to yield the final ester product.

References

- 1. This compound | C6H14ClNO2 | CID 12649661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

The Pharmacological Profile of 4-Aminobutyrate Ethyl Hydrochloride: A Prodrug Approach to GABAergic Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobutyrate ethyl hydrochloride, the ethyl ester of γ-aminobutyric acid (GABA), presents a compelling case study in prodrug strategy for central nervous system therapeutics. This technical guide moves beyond a simple classification to dissect the pharmacological identity of this compound. Based on an analysis of its chemical structure and the established behavior of GABA esters, we posit that this compound is not a direct agonist at either GABA-A or GABA-B receptors. Instead, its mechanism of action is contingent upon its metabolic conversion to GABA. The liberated GABA then acts as the primary pharmacological agent, exhibiting non-selective agonism at both major GABA receptor subtypes. This guide will detail the foundational principles of the GABAergic system, the rationale for GABA esterification, and the specific experimental methodologies required to validate this prodrug hypothesis, providing a comprehensive framework for its investigation.

Introduction: The GABAergic System and the Rationale for Esterification

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, critical for regulating neuronal excitability.[1] Its effects are mediated through two main classes of receptors: GABA-A and GABA-B.

-

GABA-A Receptors: These are ionotropic receptors, forming a ligand-gated chloride ion channel.[2] Activation by GABA leads to a rapid influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[2] This mechanism is responsible for fast synaptic inhibition.

-

GABA-B Receptors: These are metabotropic G-protein coupled receptors.[3] Their activation initiates a slower, more prolonged inhibitory response through second messenger systems, which can lead to the opening of potassium channels or the closing of calcium channels.[4]

Despite its crucial role, the therapeutic application of exogenous GABA is severely limited by its inability to efficiently cross the blood-brain barrier.[5] To overcome this, researchers have explored prodrug strategies, such as the esterification of the carboxyl group of GABA. This chemical modification increases the lipophilicity of the molecule, facilitating its passage into the central nervous system. The core hypothesis is that once in the brain, these esters are hydrolyzed by endogenous esterases, releasing GABA at the site of action.[6]

Core Thesis: this compound as a GABA Prodrug

The central thesis of this guide is that this compound functions as a prodrug for GABA. It is not, in itself, a direct agonist for GABA-A or GABA-B receptors. Its pharmacological activity is entirely dependent on the in-vivo hydrolysis of the ethyl ester, which liberates GABA and ethanol. The resulting GABA then acts non-selectively on both GABA-A and GABA-B receptors, mirroring the action of endogenous GABA.

Experimental Validation of the Prodrug Hypothesis

To rigorously test the hypothesis that this compound is a GABA prodrug, a series of well-defined experiments are necessary. These protocols form a self-validating system to confirm the mechanism of action.

Workflow for Pharmacological Characterization

The logical flow of investigation involves first ruling out direct receptor activity and then confirming the metabolic conversion and subsequent activity of the metabolite.

Caption: Experimental workflow to validate the prodrug hypothesis.

Protocol 1: Radioligand Binding Assays

Objective: To determine if this compound directly binds to GABA-A or GABA-B receptors.

Methodology:

-

Preparation of Membranes: Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or cerebellum).

-

GABA-A Receptor Assay:

-

Incubate membrane preparations with a specific GABA-A radioligand (e.g., [³H]muscimol or [³H]gabazine).

-

Add increasing concentrations of this compound.

-

As positive controls, use known GABA-A ligands like GABA (agonist) and bicuculline (antagonist).

-

Measure the displacement of the radioligand using liquid scintillation counting.

-

-

GABA-B Receptor Assay:

-

Incubate membrane preparations with a specific GABA-B radioligand (e.g., [³H]GABA in the presence of a GABA-A blocker, or a specific GABA-B antagonist radioligand).

-

Add increasing concentrations of this compound.

-

As positive controls, use known GABA-B ligands like baclofen (agonist) and saclofen (antagonist).

-

Measure radioligand displacement.

-

Expected Outcome: this compound will not significantly displace the radioligands from either GABA-A or GABA-B receptors, indicating a lack of direct binding affinity.

Protocol 2: Electrophysiological Functional Assays

Objective: To determine if this compound can directly activate GABA-A or GABA-B receptors.

Methodology (Patch-Clamp):

-

Cell Preparation: Use primary cultured neurons or cell lines (e.g., HEK293) stably expressing recombinant GABA-A or GABA-B receptors.

-

GABA-A Receptor Functional Assay:

-

Perform whole-cell voltage-clamp recordings.

-

Apply a known concentration of GABA to elicit a baseline chloride current (IGABA).

-

Apply this compound at various concentrations and measure any induced current.

-

The expectation is that no significant inward chloride current will be observed.

-

-

GABA-B Receptor Functional Assay:

-

In cells expressing GABA-B receptors, measure G-protein-activated inwardly-rectifying potassium (GIRK) currents.

-

Apply a known GABA-B agonist like baclofen to establish a baseline outward potassium current.

-

Apply this compound and measure any induced current.

-

The expectation is that no significant outward potassium current will be generated.

-

Protocol 3: In-Vitro Hydrolysis Assay

Objective: To confirm that this compound is hydrolyzed to GABA by biological enzymes.

Methodology:

-

Preparation of Homogenates: Prepare fresh brain tissue homogenates or use blood plasma, which contain esterase enzymes.

-

Incubation: Incubate this compound in the homogenate or plasma at 37°C.

-

Time-Course Sampling: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Analysis: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the decrease in the concentration of the parent compound (this compound) and the corresponding increase in the concentration of GABA over time.

-

Control: Run a parallel experiment in a buffer solution without enzymes to control for non-enzymatic degradation.

Expected Outcome: A time-dependent decrease in this compound concentration and a stoichiometric increase in GABA concentration in the presence of brain homogenate or plasma, but not in the buffer control.

Synthesizing the Evidence: The Signaling Pathways of the Metabolite

Upon successful hydrolysis in the CNS, the liberated GABA will interact with both GABA-A and GABA-B receptors to produce its inhibitory effects. The distinct signaling cascades are illustrated below.

References

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 4-Aminobutyric acid | 56-12-2 [chemicalbook.com]

- 6. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the In Vitro and In Vivo Effects of 4-Aminobutyrate Ethyl Hydrochloride

Introduction

In the landscape of neuroscience and pharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone of therapeutic development for a spectrum of neurological and psychiatric disorders. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for reducing neuronal excitability.[1] However, the therapeutic application of exogenous GABA is significantly hampered by its inability to effectively cross the blood-brain barrier (BBB).[1] This limitation has spurred the development of GABA derivatives, or prodrugs, designed to improve CNS penetration and bioavailability.

4-Aminobutyrate ethyl hydrochloride, also known as 4-aminobutyric acid ethyl ester hydrochloride (CAS 6937-16-2), is one such derivative.[2][3][4] It is the ethyl ester of GABA, a modification that increases its lipophilicity. The central hypothesis is that this ester form can traverse the BBB more readily than GABA itself. Once in the CNS, it is presumed to be hydrolyzed by endogenous esterases into GABA and ethanol, thereby exerting its GABAergic effects at the synaptic level.[5]

This technical guide provides an in-depth analysis of the expected in vitro and in vivo effects of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical mechanisms, practical experimental protocols, and critical insights into the translation from laboratory models to whole-organism physiology.

Part 1: In Vitro Characterization - The Cellular and Receptor Level

The in vitro evaluation of this compound is foundational to understanding its direct cellular and molecular interactions. As a prodrug, its primary in vitro effect is contingent on its hydrolysis to GABA. Therefore, in vitro systems must either contain active esterases or the direct effects of GABA must be studied as a proxy.

Mechanism of Action at the GABAergic Synapse

Once hydrolyzed, the released GABA interacts with its cognate receptors, primarily GABA-A and GABA-B receptors, which are prevalent throughout the CNS.[6]

-

GABA-A Receptors: These are ligand-gated ion channels.[7] The binding of GABA leads to a conformational change that opens an integral chloride (Cl-) channel, causing an influx of Cl- ions.[7] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a fast inhibitory postsynaptic potential (IPSP).[8]

-

GABA-B Receptors: These are G-protein coupled receptors. Their activation leads to downstream effects, including the opening of potassium (K+) channels and the inhibition of calcium (Ca2+) channels, resulting in a slower, more prolonged inhibitory response.

The following diagram illustrates the core mechanism of action at a GABAergic synapse, which is the ultimate target of this compound following its conversion to GABA.

Caption: Mechanism of GABAergic inhibition at the synapse.

Key In Vitro Experimental Workflows

To assess the GABAergic potential of this compound, several in vitro assays are indispensable. The choice of assay depends on whether the goal is to confirm target engagement (receptor binding) or functional cellular response (electrophysiology).

This assay determines the ability of a compound (after hydrolysis to GABA) to bind to the GABA-A receptor, typically by competing with a radiolabeled ligand.

Detailed Protocol: Competitive Radioligand Binding Assay [9][10]

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold 0.32 M sucrose buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

-

Wash the pellet multiple times by resuspension in binding buffer (e.g., 50 nM Tris-HCl, pH 7.4) and centrifugation to remove endogenous GABA.[10]

-

Resuspend the final pellet in binding buffer and determine protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add the prepared membranes (0.1-0.2 mg of protein per well).

-

Add a constant concentration of a radioligand specific for the GABA-A receptor, such as [3H]muscimol (e.g., 5 nM).[9]

-

For total binding, add buffer only.

-

For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM) to saturate the receptors.[9]

-

For competition, add varying concentrations of the test compound (this compound, with the understanding that hydrolysis is required). Note: Pre-incubation with esterase may be necessary.

-

Incubate at 4°C for 45 minutes.

-

-

Termination and Quantification:

-

Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 (concentration inhibiting 50% of binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Whole-cell patch-clamp recording on primary neuronal cultures or brain slices allows for the direct measurement of the functional consequences of GABA receptor activation, such as changes in ion flow and membrane potential.

Part 2: In Vivo Evaluation - From Systemic Administration to Behavioral Outcomes

In vivo studies are critical to assess the therapeutic potential of this compound, as they integrate pharmacokinetics, BBB penetration, and physiological responses.

Pharmacokinetics: The Journey of a Prodrug

The primary advantage of the ethyl ester form is its anticipated ability to cross the BBB.[5]

-

Absorption and Distribution: Following systemic administration (e.g., intraperitoneal injection), the more lipophilic ester is expected to be absorbed into the bloodstream and distributed throughout the body, including passage into the CNS. Studies on other GABA esters have shown significantly increased brain uptake compared to GABA itself.[11]

-

Metabolism: The crucial step is the hydrolysis of the ester bond by esterase enzymes present in plasma and brain tissue, releasing GABA and ethanol.[5] The rate of this conversion is a key determinant of the compound's efficacy and duration of action.

-

Excretion: The metabolites, GABA and ethanol, are cleared through their respective metabolic pathways.

Caption: In vivo workflow for assessing a GABAergic prodrug.

Key In Vivo Experimental Workflows

Given the inhibitory nature of GABA, its potentiation in the CNS is expected to produce anxiolytic, sedative, and anticonvulsant effects.[12] The elevated plus maze (EPM) is a standard behavioral paradigm to assess anxiety-like behavior in rodents.[13][14][15][16]

The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[15] Anxiolytic compounds typically increase the time spent in the open arms.

Detailed Protocol: Elevated Plus Maze Test [13][14][17]

-

Apparatus:

-

Animal Handling and Habituation:

-

Drug Administration:

-

Administer this compound or a vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 10-30 minutes).

-

-

Testing Procedure:

-

Data Analysis:

-

The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.

-

An increase in these parameters in the drug-treated group compared to the vehicle group suggests an anxiolytic effect.

-

Total distance traveled can be used as a measure of general locomotor activity to rule out confounding sedative or stimulant effects.

-

Part 3: Synthesizing In Vitro and In Vivo Data

A critical aspect of drug development is correlating in vitro potency with in vivo efficacy. For a prodrug like this compound, this correlation is more complex.

| Parameter | In Vitro Assessment | In Vivo Assessment | Key Considerations for Correlation |

| Potency | IC50 / Ki from receptor binding assays (for GABA). | ED50 (Effective Dose) from behavioral assays (e.g., EPM). | The in vivo ED50 will be influenced by PK/PD factors: BBB penetration rate, hydrolysis rate by esterases, and clearance. |

| Mechanism | Direct measurement of ion flow (electrophysiology) or receptor binding. | Inferred from behavioral outcomes (e.g., anxiolysis, sedation). | In vivo, the net effect is a summation of actions at multiple GABA receptor subtypes in various brain regions. |

| Metabolism | Requires addition of esterases to the assay system to observe effects. | An intrinsic and critical component of the drug's action. | The rate of hydrolysis in the brain is a crucial, often unknown, variable that dictates the concentration of active GABA at the synapse. |

| Off-Target Effects | Can be screened against a panel of receptors.[18] | Observed as unexpected side effects or behavioral changes. | The prodrug itself, before hydrolysis, could have off-target effects that are not predicted by in vitro GABA assays. |

Table 1: Comparison of In Vitro and In Vivo Data for this compound.

Conclusion

This compound represents a classic prodrug strategy to overcome the pharmacokinetic limitations of GABA. Its efficacy is entirely dependent on a sequence of events: systemic absorption, penetration of the blood-brain barrier, and subsequent hydrolysis to active GABA.

-

In vitro studies are essential for confirming that the resulting GABA molecule effectively engages and activates its target receptors. These assays provide a clean, controlled environment to measure binding affinity and functional cellular responses.

-

In vivo studies are indispensable for validating the prodrug concept. They provide the ultimate test of whether the compound can reach the CNS in sufficient concentrations to elicit a therapeutically relevant physiological or behavioral effect, such as anxiolysis.

The successful development of this compound or similar GABAergic prodrugs hinges on a thorough understanding of both its in vitro and in vivo pharmacology. The experimental frameworks detailed in this guide provide a robust starting point for researchers to meticulously characterize its properties and translate fundamental science into potential therapeutic applications.

References

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. alfachemic.com [alfachemic.com]

- 4. This compound | C6H14ClNO2 | CID 12649661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. benchchem.com [benchchem.com]

- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. PDSP - GABA [kidbdev.med.unc.edu]

- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vivo Evidence of the Specificity of Effects of GABAA Receptor Modulating Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elevated plus maze protocol [protocols.io]

- 14. bio-protocol.org [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 18. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Research Applications of Ethyl 4-aminobutyrate Hydrochloride (CAS 6937-16-2)

Abstract

Ethyl 4-aminobutyrate hydrochloride (CAS 6937-16-2), a derivative of the neurotransmitter gamma-aminobutyric acid (GABA), has emerged as a versatile and valuable building block in the landscape of pharmaceutical research and development. While its structural similarity to GABA might suggest direct neurological applications, its primary utility in contemporary research lies in its role as a precursor in the synthesis of more complex bioactive molecules. This technical guide provides an in-depth exploration of the core research applications of Ethyl 4-aminobutyrate hydrochloride, moving beyond a simple cataloging of uses to a detailed examination of its synthetic utility and its role in the development of targeted therapeutics. We will delve into its application in the synthesis of matrix metalloproteinase (MMP) inhibitors and its utility in creating reactive intermediates for further chemical elaboration. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the practical applications and experimental considerations for this compound, grounded in authoritative scientific literature.

Compound Profile: Ethyl 4-aminobutyrate Hydrochloride

-

Chemical Identity:

-

Physicochemical Properties:

-

Appearance: White to almost white crystalline powder[3]

-

Solubility: Soluble in water.

-

Stability: Hygroscopic; should be stored in a cool, dry place.

-

Core Application I: A Versatile Building Block in Organic Synthesis

The primary and most well-documented application of Ethyl 4-aminobutyrate hydrochloride is its function as a bifunctional building block in organic synthesis. Its structure incorporates a primary amine and an ethyl ester, offering two distinct points for chemical modification. This duality allows for its integration into a wide array of molecular scaffolds, making it a valuable starting material in medicinal chemistry.

Synthesis of Reactive Intermediates: The Case of Ethyl 4-isocyanatobutyrate

A prime example of its utility is in the synthesis of ethyl 4-isocyanatobutyrate, a reactive intermediate that can be used to introduce a four-carbon spacer with a terminal reactive isocyanate group. This isocyanate can then readily react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively, which are common linkages in drug molecules.

This protocol is based on the method described in Dissertationes Pharmaceuticae et Pharmacologicae.[4]

-

Reaction Scheme:

Caption: Reaction scheme for the synthesis of ethyl 4-isocyanatobutyrate.

-

Materials:

-

Ethyl 4-aminobutyrate hydrochloride (CAS 6937-16-2)

-

Phosgene (or a phosgene equivalent such as triphosgene)

-

Toluene (anhydrous)

-

Inert gas (e.g., Nitrogen or Argon)

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and an inlet for inert gas, suspend Ethyl 4-aminobutyrate hydrochloride in anhydrous toluene.

-

Introduce phosgene gas (or a solution of a phosgene equivalent) into the suspension. Caution: Phosgene is extremely toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Heat the reaction mixture to a temperature between 60-110 °C.

-

Maintain the reaction at this temperature with vigorous stirring for approximately 2 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or IR spectroscopy to observe the formation of the isocyanate peak at ~2270 cm⁻¹).

-

Upon completion, the excess phosgene and solvent can be removed under reduced pressure.

-

The resulting crude ethyl 4-isocyanatobutyrate can be purified by distillation under reduced pressure. The reported yield for this reaction is approximately 56.8%.[4]

-

-

Self-Validation and Trustworthiness:

-

The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

-

The presence of the isocyanate functional group is a key indicator of a successful reaction and can be confirmed by its characteristic strong absorption in the IR spectrum.

-

Core Application II: Synthesis of Matrix Metalloproteinase (MMP) Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components. Their dysregulation is implicated in a variety of pathological conditions, including cancer, arthritis, and cardiovascular diseases, making them attractive targets for therapeutic intervention. Ethyl 4-aminobutyrate hydrochloride has been identified as a useful starting material for the synthesis of novel MMP inhibitors.[5]

Rationale for Use in MMP Inhibitor Design

The general structure of many MMP inhibitors consists of a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the active site of the enzyme, a backbone or scaffold that positions the ZBG, and one or more side chains that interact with the specificity pockets (S1', S2', etc.) of the MMP. The aminobutyrate backbone of CAS 6937-16-2 provides a flexible four-carbon spacer that can be functionalized to introduce various P1' substituents, which are crucial for achieving potency and selectivity against different MMP isoforms.

A key study by Takahashi et al. outlines the generation of novel MMP inhibitors using an in silico fragment-based approach, where Ethyl 4-aminobutyrate hydrochloride serves as a foundational component for building these inhibitors. While the full synthetic details from this paper are not provided here, the work underscores the importance of this building block in the field.

The following diagram illustrates a conceptual workflow for the synthesis of MMP inhibitors, starting from Ethyl 4-aminobutyrate hydrochloride. This is a generalized representation and specific steps would be dictated by the target molecule.

Caption: Conceptual workflow for the synthesis of MMP inhibitors.

Debunked: The Link to Parkinson's Disease and EMD 128130

Initial inquiries into the applications of CAS 6937-16-2 suggested a potential link to the treatment of Parkinson's disease through the experimental drug EMD 128130. However, a thorough investigation into the chemical identity and synthesis of EMD 128130, also known as Sarizotan, reveals that this compound is not synthesized from Ethyl 4-aminobutyrate hydrochloride. The development of Sarizotan was also discontinued. This highlights the importance of rigorous verification of scientific claims and serves as a crucial clarification for researchers in this field.

Summary and Future Perspectives

Ethyl 4-aminobutyrate hydrochloride (CAS 6937-16-2) is a commercially available and versatile building block with significant applications in pharmaceutical and medicinal chemistry. Its primary utility lies in its bifunctional nature, which allows for the straightforward introduction of a flexible four-carbon spacer into more complex molecules. The well-documented synthesis of reactive intermediates like ethyl 4-isocyanatobutyrate and its role as a foundational scaffold in the development of matrix metalloproteinase inhibitors are testaments to its importance.

Future research will likely continue to leverage the synthetic accessibility and dual functionality of this compound to explore new chemical spaces and develop novel therapeutics. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize new molecular entities is paramount, and building blocks like Ethyl 4-aminobutyrate hydrochloride will undoubtedly remain a valuable tool in the arsenal of the synthetic and medicinal chemist.

References

A Technical Guide on the Role of 4-Aminobutyrate Ethyl Hydrochloride in Neurotransmission

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in reducing neuronal excitability.[1][2] Its therapeutic application, however, is severely limited by its inability to efficiently cross the blood-brain barrier (BBB).[3] 4-Aminobutyrate ethyl hydrochloride, the ethyl ester of GABA, represents a prodrug strategy designed to overcome this limitation. By increasing lipophilicity, this compound is hypothesized to facilitate CNS entry, where it is subsequently hydrolyzed by endogenous esterases to release GABA. This guide provides a technical overview of the mechanism, experimental validation, and research applications of this compound as a tool for modulating GABAergic neurotransmission. We will explore its pharmacological profile, detail robust protocols for its characterization, and discuss its significance for researchers in neuroscience and drug development.

Part 1: The GABAergic System: A Foundation of Neural Inhibition

The balance between neuronal excitation and inhibition is fundamental to all CNS functions. GABAergic signaling is the principal source of inhibition.[2] GABA exerts its effects by binding to two main classes of receptors:

-

GABA-A Receptors: These are ligand-gated ion channels that, upon activation, permit the influx of chloride ions (Cl⁻) into the neuron.[2][4][5] This influx hyperpolarizes the cell, making it less likely to fire an action potential.[4] These receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ) and are the target for many clinically important drugs, including benzodiazepines and barbiturates.[6][7]

-

GABA-B Receptors: These are G-protein-coupled receptors that, upon activation, indirectly lead to inhibitory effects by modulating potassium (K⁺) and calcium (Ca²⁺) channels.[2][5]

Dysfunction in the GABAergic system is implicated in numerous neurological and psychiatric disorders, such as epilepsy, anxiety, and sleep disorders, making it a key target for therapeutic intervention.[4]

Part 2: Pharmacological Profile of this compound

The Prodrug Hypothesis: Overcoming the Blood-Brain Barrier

At physiological pH, GABA exists as a zwitterion, a molecule with both a positive and a negative charge. This polarity severely restricts its passage across the lipid-rich BBB.[8][9] The esterification of GABA's carboxylic acid group with ethanol to form 4-aminobutyrate ethyl ester (GABA ethyl ester) is a classic medicinal chemistry approach to increase lipophilicity.[10][11] This modification neutralizes the negative charge, creating a more lipid-soluble molecule predicted to more readily diffuse across the BBB.

Once in the CNS, it is hypothesized that ubiquitous endogenous esterases hydrolyze the ester bond, cleaving the ethyl group and liberating the parent GABA molecule and ethanol.[8][12] This localized release of GABA is expected to augment the natural inhibitory tone of the brain. Early studies on various aliphatic and lipid esters of GABA have shown that this strategy can increase brain uptake by up to 127-fold compared to free GABA.[12][13]

| Property | 4-Aminobutyric Acid (GABA) | This compound | Rationale for Modification |

| Synonym | GABA | GABA ethyl ester HCl | N/A |

| Chemical Formula | C₄H₉NO₂ | C₆H₁₄ClNO₂ | Addition of ethyl group and HCl salt formation |

| Molecular Weight | 103.12 g/mol | 167.63 g/mol | Increased mass due to ethyl group |

| Charge at pH 7.4 | Zwitterionic | Primarily positive (amine group) | Esterification removes negative carboxylate charge |

| Predicted BBB Permeability | Very Low | Significantly Increased | Increased lipophilicity and charge masking |

| Mechanism of Action | Direct GABA Receptor Agonist | Prodrug; converted to GABA | Designed for CNS delivery |

Part 3: Mechanism of Action in Neurotransmission

The primary role of this compound in neurotransmission is to serve as a delivery vehicle for GABA. Its own direct activity at GABA receptors is considered negligible compared to the GABA that is released upon its hydrolysis. The proposed mechanistic pathway is as follows:

-

Systemic Administration & BBB Penetration: Following administration, the more lipophilic 4-aminobutyrate ethyl ester crosses the BBB into the brain's extracellular fluid.

-

Enzymatic Hydrolysis: Within the brain parenchyma, esterase enzymes present in neural and glial cells cleave the ester bond.

-

GABA Release: This hydrolysis releases GABA and a molecule of ethanol. The concentration of ethanol produced is calculated to be far below levels that would cause physiological effects.[8]

-

Receptor Activation: The newly liberated GABA binds to synaptic and extrasynaptic GABA-A and GABA-B receptors.

-

Inhibitory Neurotransmission: Activation of these receptors leads to neuronal hyperpolarization, increasing the inhibitory tone and reducing overall neuronal excitability.

Diagram: Proposed Signaling Pathway

Caption: Proposed mechanism of 4-aminobutyrate ethyl ester in the CNS.

Part 4: Experimental Protocols for Characterization

To validate the hypothesized mechanism of action, a series of well-controlled experiments are necessary. The following protocols provide a framework for the comprehensive evaluation of this compound.

Protocol 4.1: In Vitro Characterization using Whole-Cell Patch-Clamp Electrophysiology

This protocol aims to determine if this compound elicits GABAergic currents in isolated neurons, providing evidence of its conversion to active GABA.

Objective: To record and quantify inhibitory postsynaptic currents (IPSCs) in response to the application of the compound in acute brain slices.

Methodology:

-

Acute Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).

-

Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Cut 300 µm coronal slices containing the region of interest (e.g., hippocampus or cortex) using a vibratome.

-

Allow slices to recover in carbogenated aCSF at 32°C for 1 hour, then maintain at room temperature.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber of an upright microscope, continuously perfused with carbogenated aCSF.

-

Prepare borosilicate glass patch pipettes (4-6 MΩ resistance) filled with a Cesium-based internal solution to isolate chloride currents.

-

Establish a gigaseal and achieve whole-cell configuration on a target neuron (e.g., a pyramidal neuron).[14]

-

-

Data Acquisition:

-

Voltage-clamp the neuron at a holding potential of 0 mV to record outward GABA-A receptor-mediated IPSCs.[15]

-

Record a stable baseline of spontaneous or evoked IPSCs for 5-10 minutes.

-

Bath-apply this compound at various concentrations (e.g., 10 µM, 50 µM, 100 µM).

-

Record for 10-20 minutes to observe changes in the frequency, amplitude, and kinetics of IPSCs.

-

-

Controls & Validation:

-

Positive Control: Apply GABA directly to confirm receptor responsiveness.

-

Antagonist Control: Co-apply the GABA-A receptor antagonist, bicuculline or picrotoxin, with this compound.[16][17] A blockade of the induced current confirms the effect is mediated by GABA-A receptors.

-

Vehicle Control: Apply the vehicle (aCSF) alone to ensure it has no effect.

-

Scientist's Note: The latency and gradual increase in IPSC activity following application of the ester, compared to the rapid response to direct GABA application, can provide indirect evidence for the time required for enzymatic conversion.

Diagram: Patch-Clamp Experimental Workflow

Caption: Workflow for electrophysiological validation.

Protocol 4.2: In Vivo Assessment of BBB Penetration and GABA Conversion via Microdialysis